11-Hydroxy-9,12-octadecadienoic acid
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Overview
Description
(9Z,12Z)-11-hydroxyoctadecadienoic acid is a HODE that is linoleic acid carrying a single hydroxy substituent at position 11. It is a HODE and a secondary allylic alcohol. It derives from a linoleic acid. It is a conjugate acid of a (9Z,12Z)-11-hydroxyoctadecadienoate.
Scientific Research Applications
Free Radical Oxidation and Physiological Relevance
(13S,9Z,11E)-13-hydroxy-9,11-octadecadienoic acid, a major peroxidation product of linoleic acid, shows significant involvement in physiological processes, particularly in the context of oxidative stress. The study by (Manini et al., 2005) investigates its reaction with the Fenton reagent, revealing a free radical oxidation pathway and products of potential pathophysiological relevance.
Synthesis and Characterization
The synthesis of various isomers of hydroxyoctadecadienoic acid, including 13-hydroxy-9Z,11E-octadecadienoic acid, has been explored to understand their structural and chemical properties better. (Kuang, 2015) elaborates on a novel method for synthesizing these isomers, offering insights into their molecular characteristics.
Epidermal Barrier Disruption
A specific study highlights the role of 11-Hydroxy-9,12-octadecadienoic acid derivatives in epidermal barrier disruption. (Chiba et al., 2018) found that these derivatives can influence the barrier function of the skin, mainly by modifying cytoskeletal rearrangement and potentially impacting the formation and maintenance of the epidermal barrier.
Biological Activity of Derivatives
The biological activity of hydroxylated derivatives of linoleic acid, including this compound, was studied by (Li et al., 2009). They found that these derivatives exhibit moderate in vitro cytotoxicity against various human cancer cell lines, indicating their potential as bioactive compounds in therapeutic contexts.
Metabolic Pathways and Product Identification
Understanding the metabolic pathways and the resultant products of reactions involving this compound is crucial. (Kimura & Yokota, 2004) characterized the metabolic pathway of linoleic acid 9-hydroperoxide in potato tubers, identifying various reaction products and providing insights into the enzymes involved in these conversions.
Properties
CAS No. |
143288-68-0 |
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Molecular Formula |
C18H32O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(9Z,12Z)-11-hydroxyoctadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-8-11-14-17(19)15-12-9-6-5-7-10-13-16-18(20)21/h11-12,14-15,17,19H,2-10,13,16H2,1H3,(H,20,21)/b14-11-,15-12- |
InChI Key |
GIJZWHLTBMCTJV-GFCQZRJLSA-N |
Isomeric SMILES |
CCCCC/C=C\C(/C=C\CCCCCCCC(=O)O)O |
SMILES |
CCCCCC=CC(C=CCCCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCC=CC(C=CCCCCCCCC(=O)O)O |
Synonyms |
11-HODE 11-hydroxy-9,12-octadecadienoic acid 11-hydroxy-9Z,12Z-octadecadienoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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